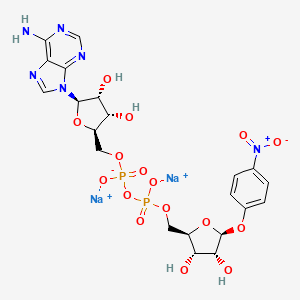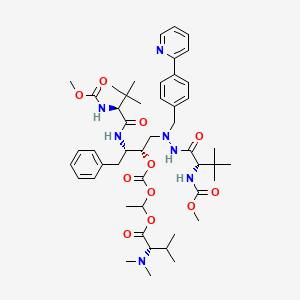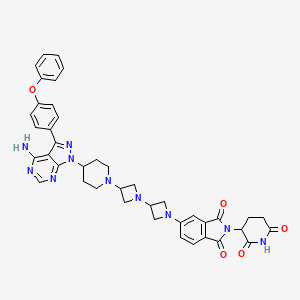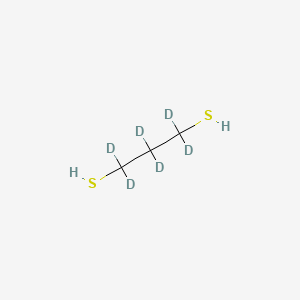
1,3-Propane-d6-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propane-d6-dithiol: is a deuterated form of 1,3-propanedithiol, where the hydrogen atoms are replaced with deuterium. This compound is represented by the molecular formula C3H2D6S2. It is a colorless liquid with a strong, unpleasant odor. The presence of deuterium makes it useful in various scientific applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Propane-d6-dithiol can be synthesized through the reaction of deuterated 1,3-dibromopropane with sodium hydrosulfide in a deuterated solvent. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of deuterated 1,3-dibromopropane followed by its reaction with sodium hydrosulfide. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Propane-d6-dithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydrosulfide are commonly used.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Propane-d6-dithiol is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioacetals and thioethers.
Biology: It is used in studies involving isotopic labeling to trace metabolic pathways.
Medicine: It is used in the synthesis of pharmaceuticals and in drug development studies.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-propane-d6-dithiol involves its ability to form strong bonds with metal ions, leading to the formation of chelate rings. This property is utilized in various chemical reactions and industrial applications. The molecular targets include metal ions, and the pathways involved are primarily those related to chelation and substitution reactions.
Comparison with Similar Compounds
1,3-Propanedithiol: The non-deuterated form of 1,3-propane-d6-dithiol.
1,2-Ethanedithiol: A similar compound with two sulfur atoms but a shorter carbon chain.
1,4-Butanedithiol: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to the presence of deuterium, which makes it particularly useful in isotopic labeling studies. Its chemical properties are similar to those of 1,3-propanedithiol, but the deuterium atoms provide additional stability and distinct spectroscopic characteristics.
Properties
Molecular Formula |
C3H8S2 |
|---|---|
Molecular Weight |
114.27 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexadeuteriopropane-1,3-dithiol |
InChI |
InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 |
InChI Key |
ZJLMKPKYJBQJNH-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S)C([2H])([2H])S |
Canonical SMILES |
C(CS)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)
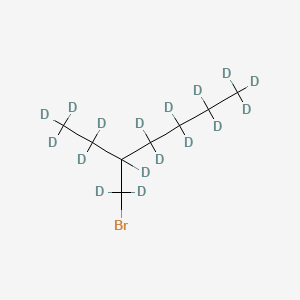
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)
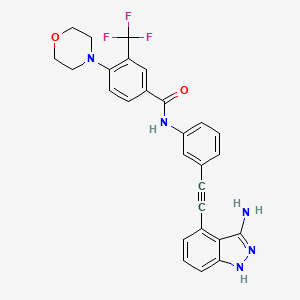
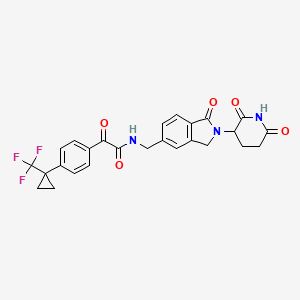
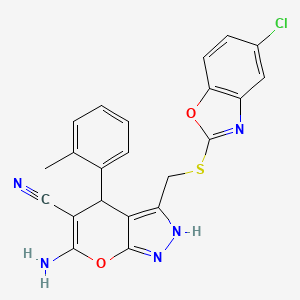
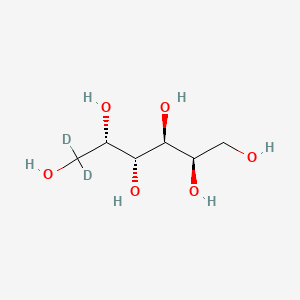
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)
